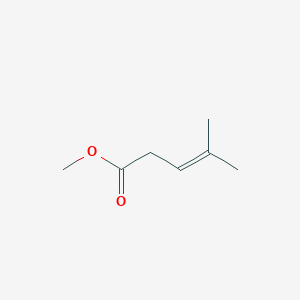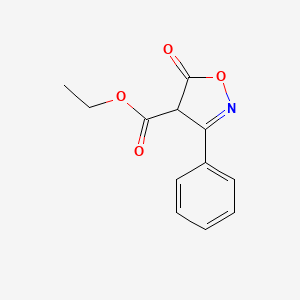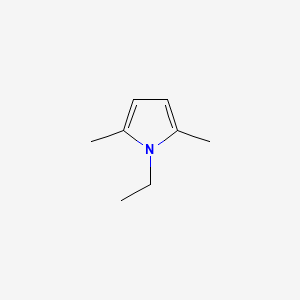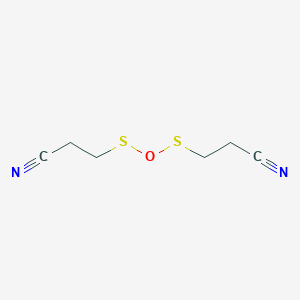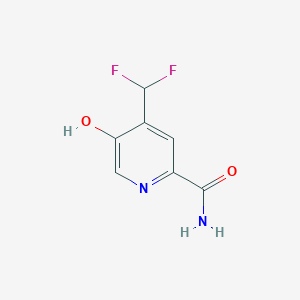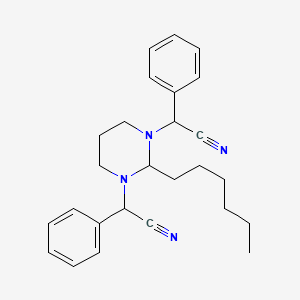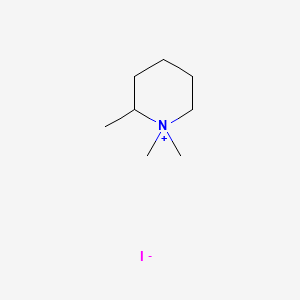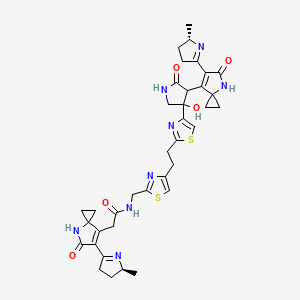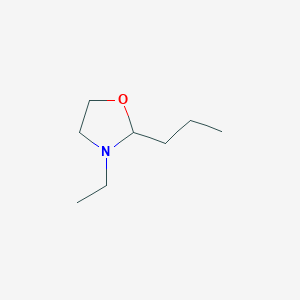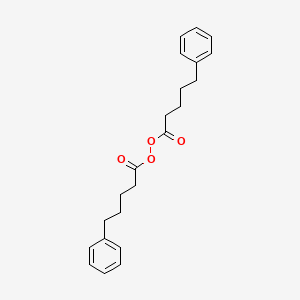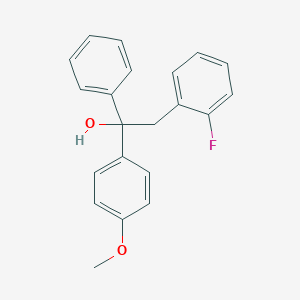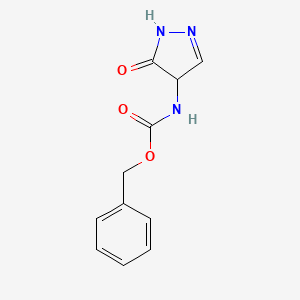
benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a benzyl group attached to the carbamate moiety, which is linked to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are likely to be employed to scale up the synthesis process. This includes the use of recyclable catalysts, solvent-free reactions, and energy-efficient processes.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydroxyl derivatives, and other functionalized compounds that retain the core pyrazole structure.
Applications De Recherche Scientifique
Benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has potential biological activities, including antimicrobial and antioxidant properties.
Mécanisme D'action
The mechanism of action of benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
Uniqueness
Benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate is unique due to its specific substitution pattern and the presence of the benzyl carbamate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H11N3O3 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
benzyl N-(5-oxo-1,4-dihydropyrazol-4-yl)carbamate |
InChI |
InChI=1S/C11H11N3O3/c15-10-9(6-12-14-10)13-11(16)17-7-8-4-2-1-3-5-8/h1-6,9H,7H2,(H,13,16)(H,14,15) |
Clé InChI |
CKKIFYNOFYXCHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2C=NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)
